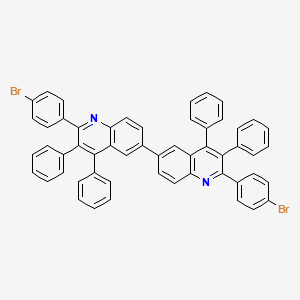
2,2'-Bis(4-bromophenyl)-3,3',4,4'-tetraphenyl-6,6'-biquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biquinoline core with bromophenyl and tetraphenyl substituents, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline typically involves multi-step organic reactions. One common method includes the coupling of 4-bromobenzaldehyde with phenylacetylene under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the biquinoline core. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced biquinoline derivatives.
Substitution: Formation of substituted biquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline analogs
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline derivatives
Uniqueness
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and in the study of structure-activity relationships in medicinal chemistry .
Propiedades
Número CAS |
784163-30-0 |
|---|---|
Fórmula molecular |
C54H34Br2N2 |
Peso molecular |
870.7 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-6-[2-(4-bromophenyl)-3,4-diphenylquinolin-6-yl]-3,4-diphenylquinoline |
InChI |
InChI=1S/C54H34Br2N2/c55-43-27-21-39(22-28-43)53-51(37-17-9-3-10-18-37)49(35-13-5-1-6-14-35)45-33-41(25-31-47(45)57-53)42-26-32-48-46(34-42)50(36-15-7-2-8-16-36)52(38-19-11-4-12-20-38)54(58-48)40-23-29-44(56)30-24-40/h1-34H |
Clave InChI |
QXSQUDXBEMGOQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)Br)C9=CC=C(C=C9)Br)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
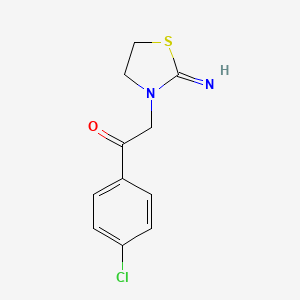
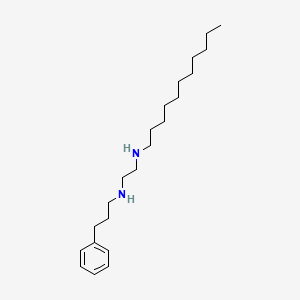
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
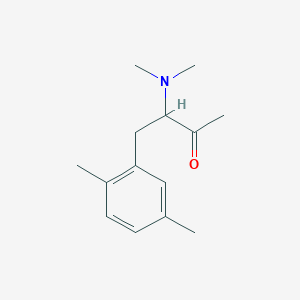
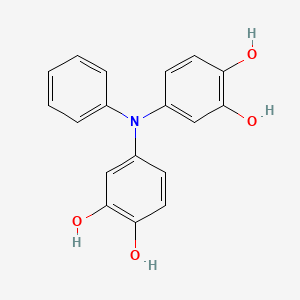
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)

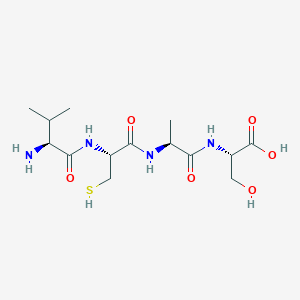
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
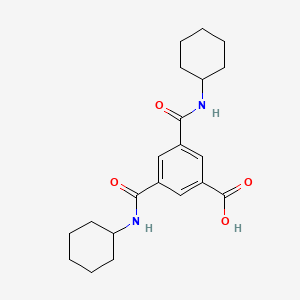
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
